molecular formula C12H12N8O2S B11116928 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11116928
M. Wt: 332.34 g/mol
InChI Key: RLYROKFLGKYQHI-LHHJGKSTSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring:

    Introduction of the thiophene moiety: This can be done through a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Protein Binding: It may interact with proteins, altering their structure and function.

    Cellular Signaling: The compound may modulate cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N8O2S

Molecular Weight

332.34 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C12H12N8O2S/c1-6-3-4-23-8(6)5-14-16-12(21)9-7(2)20(19-15-9)11-10(13)17-22-18-11/h3-5H,1-2H3,(H2,13,17)(H,16,21)/b14-5+

InChI Key

RLYROKFLGKYQHI-LHHJGKSTSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C

Origin of Product

United States

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